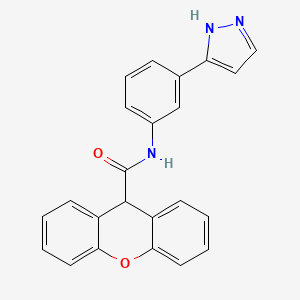
N-(3-(1H-pyrazol-3-yl)phenyl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1H-pyrazol-3-yl)phenyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a xanthene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrazol-3-yl)phenyl)-9H-xanthene-9-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which can be synthesized through the cyclization of hydrazines with 1,3-diketones . The phenyl group is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques . The xanthene moiety is synthesized separately and then coupled with the pyrazole-phenyl intermediate using amide bond formation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
化学反応の分析
Types of Reactions
N-(3-(1H-pyrazol-3-yl)phenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
N-(3-(1H-pyrazol-3-yl)phenyl)-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
作用機序
The mechanism of action of N-(3-(1H-pyrazol-3-yl)phenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction cascades that regulate cellular processes .
類似化合物との比較
Similar Compounds
N-(3-(1H-pyrazol-3-yl)phenyl)-9H-xanthene-9-carboxamide: shares structural similarities with other pyrazole derivatives and xanthene-based compounds.
This compound: is unique due to its combined structural features, which confer specific chemical and biological properties.
生物活性
N-(3-(1H-pyrazol-3-yl)phenyl)-9H-xanthene-9-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Synthesis
The compound features a xanthene core with a pyrazole moiety, which is known for its ability to interact with various biological targets. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole ring through the reaction of hydrazine with appropriate diketones, followed by the introduction of the xanthene structure via Friedel-Crafts alkylation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various derivatives of pyrazole compounds, including this compound. For instance, compounds similar to this have shown significant activity against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 10a | 62.5 | A. niger |
| 10c | 31.25 | E. coli |
| 10d | 31.25 | S. aureus |
Anticancer Properties
The compound also exhibits promising anticancer activity. In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy . The mechanism involves interaction with cellular pathways that regulate cell survival and proliferation.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
The biological activity of this compound is attributed to its ability to form hydrogen bonds and engage in π-π stacking interactions with biological macromolecules. The lipophilicity imparted by the xanthene moiety facilitates membrane penetration, enhancing bioavailability.
Case Studies
- Antimicrobial Screening : A study evaluated various pyrazole derivatives, including this compound, against a panel of bacterial strains. Results indicated that certain derivatives had comparable efficacy to established antibiotics like Ravuconazole .
- Cancer Cell Line Studies : In vitro assays on human cancer cell lines demonstrated that specific derivatives could significantly reduce cell viability through apoptosis induction mechanisms .
特性
IUPAC Name |
N-[3-(1H-pyrazol-5-yl)phenyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2/c27-23(25-16-7-5-6-15(14-16)19-12-13-24-26-19)22-17-8-1-3-10-20(17)28-21-11-4-2-9-18(21)22/h1-14,22H,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYMFWRJZNMQSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=CC(=C4)C5=CC=NN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













